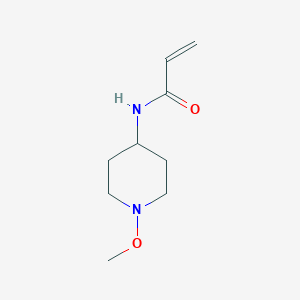
N-(1-Methoxypiperidin-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methoxypiperidin-4-yl)prop-2-enamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MPPA is a piperidine derivative that is synthesized through a specific method, which will be discussed in This paper aims to provide an overview of MPPA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of N-(1-Methoxypiperidin-4-yl)prop-2-enamide is still being studied, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. N-(1-Methoxypiperidin-4-yl)prop-2-enamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. N-(1-Methoxypiperidin-4-yl)prop-2-enamide has also been shown to inhibit tumor growth in animal models of cancer. Additionally, N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.
実験室実験の利点と制限
One of the main advantages of N-(1-Methoxypiperidin-4-yl)prop-2-enamide is its versatility in laboratory experiments. It can be easily synthesized and purified, making it an accessible compound for researchers. Additionally, N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of N-(1-Methoxypiperidin-4-yl)prop-2-enamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(1-Methoxypiperidin-4-yl)prop-2-enamide. One potential direction is the development of N-(1-Methoxypiperidin-4-yl)prop-2-enamide-based drugs for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Another potential direction is the development of N-(1-Methoxypiperidin-4-yl)prop-2-enamide-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-Methoxypiperidin-4-yl)prop-2-enamide and its potential applications in medicinal chemistry.
合成法
N-(1-Methoxypiperidin-4-yl)prop-2-enamide is synthesized through a specific method that involves the reaction of piperidine with prop-2-enoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(1-Methoxypiperidin-4-yl)prop-2-enamide. This synthesis method has been optimized to produce high yields of N-(1-Methoxypiperidin-4-yl)prop-2-enamide with excellent purity.
科学的研究の応用
N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. N-(1-Methoxypiperidin-4-yl)prop-2-enamide has also been shown to have antitumor activity, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
N-(1-methoxypiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-3-9(12)10-8-4-6-11(13-2)7-5-8/h3,8H,1,4-7H2,2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYZTTWWGGNZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCC(CC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2986036.png)
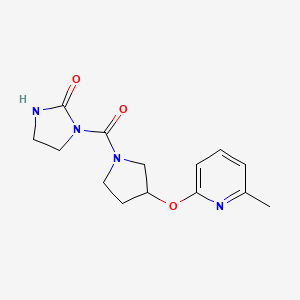
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2986039.png)
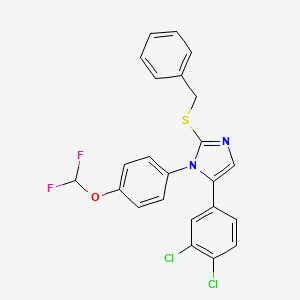
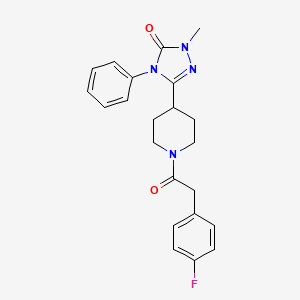
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)
![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)
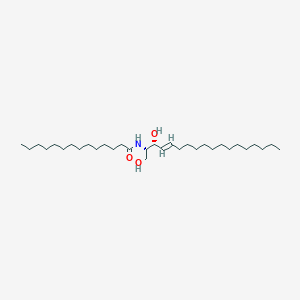
![N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2986052.png)
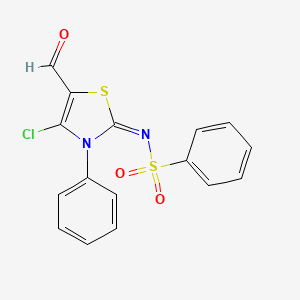
![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)
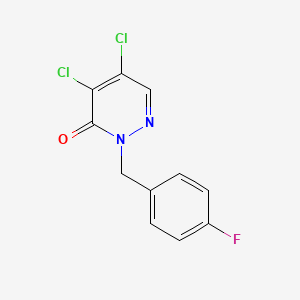
![3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2986058.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986059.png)